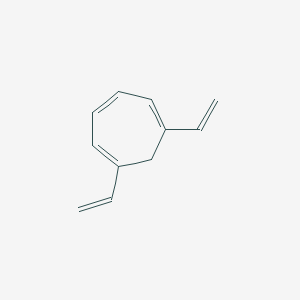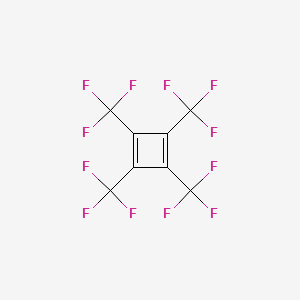
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is a fluorinated organic compound with the molecular formula C8F12. It is characterized by the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This compound is notable for its unique structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)buta-1,3-diene with potassium sulfide in N,N-dimethylformamide at room temperature or by heating at reflux with thiourea in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium sulfide, thiourea, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation, with some reactions requiring room temperature conditions and others needing reflux.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium sulfide can lead to the formation of 2,3,4,5-tetrakis(trifluoromethyl)thiophene .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure and properties make it a subject of interest in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene involves its interaction with various molecular targets and pathways. The presence of multiple trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known that the compound can participate in various chemical reactions due to its unique structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobuta-1,3-diene: A simpler analog without the trifluoromethyl groups.
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane: Another fluorinated compound with a different ring structure.
Uniqueness
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is unique due to the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
50782-49-5 |
|---|---|
Molekularformel |
C8F12 |
Molekulargewicht |
324.07 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(trifluoromethyl)cyclobuta-1,3-diene |
InChI |
InChI=1S/C8F12/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1)7(15,16)17 |
InChI-Schlüssel |
ULJZYMYWNWCNEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
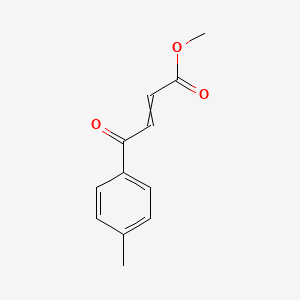
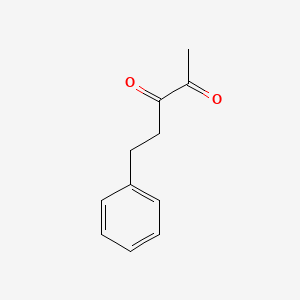
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
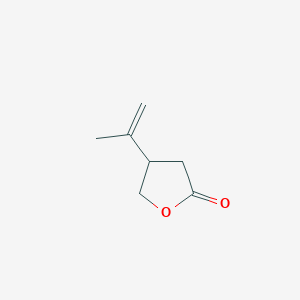
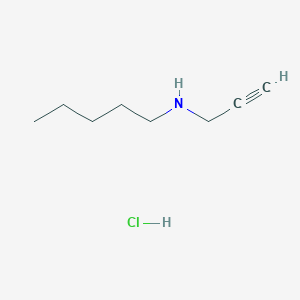

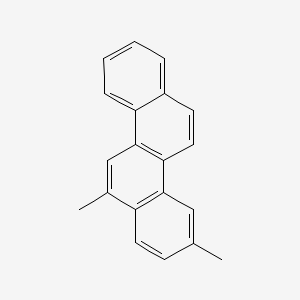
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
